molecular formula C11H18O5 B14596051 [5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid CAS No. 59632-01-8

[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid

Cat. No.: B14596051
CAS No.: 59632-01-8
M. Wt: 230.26 g/mol
InChI Key: QEJHCZYIWHLQLX-UHFFFAOYSA-N
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Description

[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid is a compound that combines the structural features of furan, an aromatic organic compound, with an ethoxymethyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Ethoxymethyl)furan-2-yl]methanol typically involves the reaction of furan derivatives with ethoxymethylating agents under controlled conditions. One common method is the reaction of 5-hydroxymethylfurfural with ethyl iodide in the presence of a base to form the ethoxymethyl group. This intermediate can then be further reacted with propanoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of [5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products Formed

    Oxidation: Furanones and other oxygenated furans.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furans depending on the reagents used.

Scientific Research Applications

[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, potentially modulating their activity. The ethoxymethyl and propanoic acid groups may also contribute to the compound’s overall biological activity by enhancing its solubility and facilitating its interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Furfural: A furan derivative with an aldehyde group, commonly used in the production of resins and as a solvent.

    2,5-Furandimethanol: A furan derivative with two hydroxymethyl groups, used in the synthesis of polymers and other chemicals.

    Ethyl furfuryl ether: A furan derivative with an ethyl group, used as a solvent and in the production of fragrances.

Uniqueness

[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

59632-01-8

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

[5-(ethoxymethyl)furan-2-yl]methanol;propanoic acid

InChI

InChI=1S/C8H12O3.C3H6O2/c1-2-10-6-8-4-3-7(5-9)11-8;1-2-3(4)5/h3-4,9H,2,5-6H2,1H3;2H2,1H3,(H,4,5)

InChI Key

QEJHCZYIWHLQLX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.CCOCC1=CC=C(O1)CO

Origin of Product

United States

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